

potential use of CD-III in cellular imaging

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Compound of Interest

Compound Name: CD-III

Cat. No.: B7854124

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Application Notes & Protocols: **CD-III** for Cellular Imaging

Topic: Potential Use of **CD-III** in Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD-III is a novel fluorogenic molecular probe specifically designed for the selective detection and imaging of lipid droplets in live and fixed cells. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases, including obesity, diabetes, and cancer.^[1] **CD-III** offers a powerful tool for studying the biology of lipid droplets due to its high specificity, photostability, and low cytotoxicity. This probe is weakly fluorescent in aqueous media but exhibits a significant increase in fluorescence intensity upon partitioning into the hydrophobic environment of lipid droplets, leading to a high signal-to-noise ratio. Its spectral properties are well-suited for standard fluorescence microscopy.

Data Presentation

The photophysical and cytotoxic properties of **CD-III** are summarized below. This data is based on characterization in common cell lines and provides a guideline for experimental setup.

Property	Value	Notes
Excitation Maximum (λ_{ex})	488 nm	Compatible with standard 488 nm laser lines.
Emission Maximum (λ_{em})	550 nm	In a nonpolar lipid environment.
Quantum Yield	> 0.8 (in corn oil)	High brightness in a lipid environment.
Molar Extinction Coefficient	$\sim 50,000 \text{ M}^{-1}\text{cm}^{-1}$	Strong light absorption.
Optimal Staining Conc.	1-5 μM for live cells	Concentration can be optimized for different cell types.
Toxicity	Low cytotoxicity observed up to 10 μM	Assessed by MTT assay in HeLa cells after 24-hour incubation.
Photostability	High	Resistant to photobleaching under typical imaging conditions. [2]

Experimental Protocols

Here we provide detailed protocols for the use of **CD-III** in staining lipid droplets in both live and fixed mammalian cells.

Reagent Preparation

- **CD-III** Stock Solution (1 mM):
 - Prepare a 1 mM stock solution of **CD-III** in anhydrous dimethyl sulfoxide (DMSO).
 - Mix well by vortexing until the compound is completely dissolved.
 - Store the stock solution at -20°C , protected from light. For frequent use, small aliquots can be stored at 4°C for up to two weeks.

Live Cell Staining and Imaging

This protocol is suitable for real-time imaging of lipid droplet dynamics in living cells.

Materials:

- Cells cultured on glass-bottom dishes or coverslips.
- **CD-III** stock solution (1 mM in DMSO).
- Complete cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).

Procedure:

- Grow cells to the desired confluency on a suitable imaging vessel. Ensure cells are healthy before staining to avoid artifacts.[\[3\]](#)
- Prepare a fresh staining solution by diluting the 1 mM **CD-III** stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 μ M.
- Remove the existing culture medium from the cells and wash once with warm PBS.
- Add the **CD-III** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- After incubation, gently wash the cells twice with warm PBS to remove any unbound probe.
- Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
- Proceed with imaging using a fluorescence microscope. For long-term imaging, use a stage-top incubator to maintain temperature and CO₂ levels.[\[3\]](#)

Fixed Cell Staining and Imaging

This protocol is for visualizing lipid droplets in fixed cells, which can be useful for co-staining with antibodies or other probes that require fixation.

Materials:

- Cells cultured on coverslips.
- **CD-III** stock solution (1 mM in DMSO).
- PBS.
- 4% Paraformaldehyde (PFA) in PBS.
- (Optional) DAPI or Hoechst for nuclear counterstaining.
- Mounting medium.

Procedure:

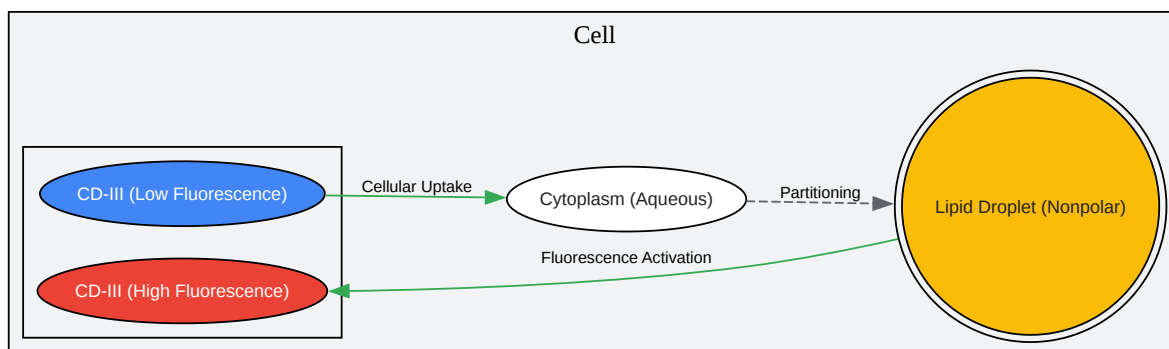
- Grow cells on coverslips to the desired confluency.
- Wash the cells once with PBS.
- Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[\[3\]](#)[\[4\]](#)
- Wash the cells three times with PBS for 5 minutes each.
- Prepare a staining solution by diluting the 1 mM **CD-III** stock solution in PBS to a final concentration of 1-5 μ M.
- Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
- (Optional) If nuclear counterstaining is desired, add DAPI or Hoechst solution and incubate for 5-10 minutes.
- Wash the cells three times with PBS for 5 minutes each.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.[\[4\]](#)

- Image the slides using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **CD-III**. The probe enters the cell and remains in a low-fluorescence state in the aqueous cytoplasm. Upon partitioning into the nonpolar environment of lipid droplets, a conformational change or altered electronic state leads to a dramatic increase in fluorescence emission.

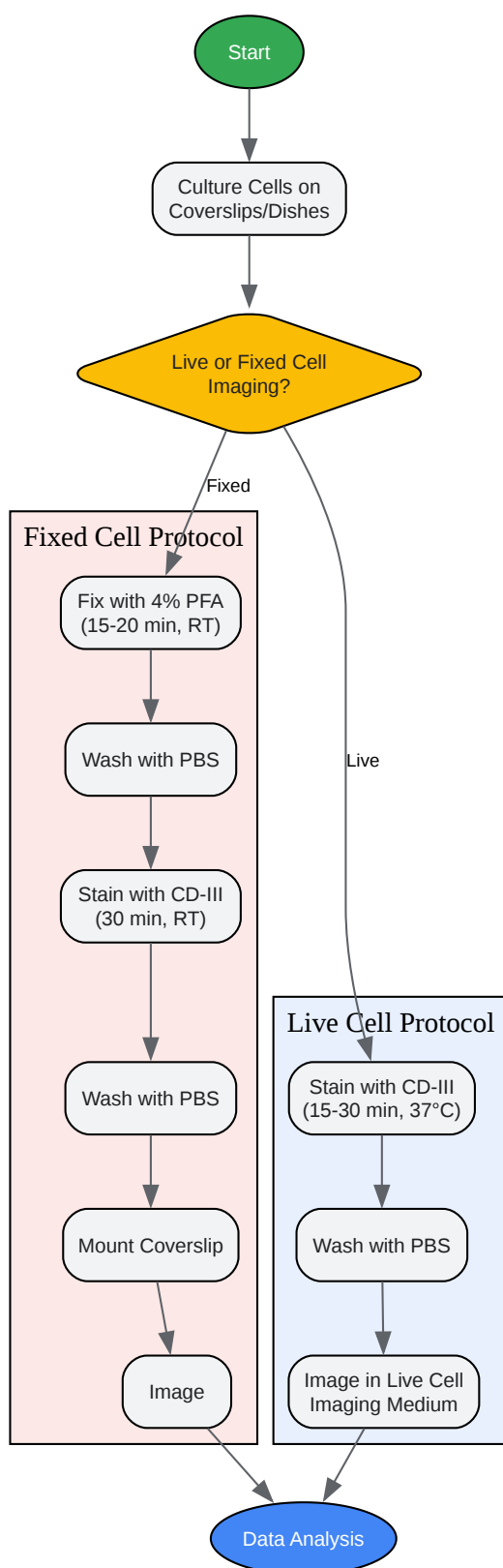


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Caption: Mechanism of **CD-III** fluorescence activation in a cell.

Experimental Workflow

The diagram below outlines the general workflow for staining and imaging cells with **CD-III**.



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Caption: Workflow for cellular imaging using the **CD-III** probe.

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